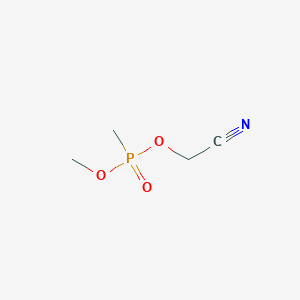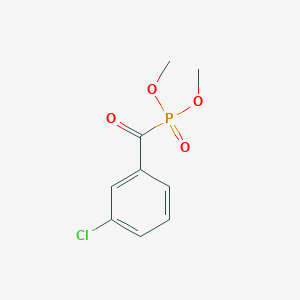
lithium;(3-methylcyclopenta-1,4-dien-1-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium;(3-methylcyclopenta-1,4-dien-1-yl)benzene is an organometallic compound that combines lithium with a substituted cyclopentadienyl ligand and a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lithium;(3-methylcyclopenta-1,4-dien-1-yl)benzene typically involves the reaction of 3-methylcyclopenta-1,4-dien-1-ylbenzene with a lithium reagent. One common method is the reaction of 3-methylcyclopenta-1,4-dien-1-ylbenzene with n-butyllithium in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out in a solvent like tetrahydrofuran at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reagent concentrations. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Lithium;(3-methylcyclopenta-1,4-dien-1-yl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding cyclopentadienyl and benzene derivatives.
Reduction: Reduction reactions can lead to the formation of reduced cyclopentadienyl species.
Substitution: The lithium atom can be substituted with other metal atoms or functional groups through metathesis or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and permanganates.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halides, alkyl halides, or other organometallic compounds are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentadienyl ketones or alcohols, while substitution reactions can produce a variety of organometallic derivatives.
Aplicaciones Científicas De Investigación
Lithium;(3-methylcyclopenta-1,4-dien-1-yl)benzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organometallic compounds and as a ligand in coordination chemistry.
Biology: Research into its potential biological activity and interactions with biomolecules is ongoing.
Medicine: Investigations into its therapeutic potential, particularly in the context of lithium’s known effects on mood stabilization and neurological conditions.
Industry: Applications in catalysis, materials science, and as a component in advanced battery technologies.
Mecanismo De Acción
The mechanism of action of lithium;(3-methylcyclopenta-1,4-dien-1-yl)benzene involves its interaction with molecular targets such as enzymes, receptors, and other proteins. The lithium ion can modulate the activity of these targets, leading to various biochemical and physiological effects. The cyclopentadienyl and benzene moieties may also contribute to the compound’s overall activity by facilitating binding interactions and stabilizing the structure.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentadiene: A related compound with a similar cyclopentadienyl structure but without the lithium and benzene components.
Lithium cyclopentadienide: Another lithium-containing organometallic compound with a simpler structure.
Benzene: A fundamental aromatic hydrocarbon that forms the basis for many organometallic compounds.
Uniqueness
Lithium;(3-methylcyclopenta-1,4-dien-1-yl)benzene is unique due to the combination of lithium, a substituted cyclopentadienyl ligand, and a benzene ring. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
58813-27-7 |
|---|---|
Fórmula molecular |
C12H11Li |
Peso molecular |
162.2 g/mol |
Nombre IUPAC |
lithium;(3-methylcyclopenta-1,4-dien-1-yl)benzene |
InChI |
InChI=1S/C12H11.Li/c1-10-7-8-12(9-10)11-5-3-2-4-6-11;/h2-9H,1H3;/q-1;+1 |
Clave InChI |
XFJXSHHITGTSBT-UHFFFAOYSA-N |
SMILES canónico |
[Li+].C[C-]1C=CC(=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,1'-{(1,2-Dioxoethane-1,2-diyl)bis[(4,1-phenylene)oxy-4,1-phenylene]}bis(phenylethane-1,2-dione)](/img/structure/B14608481.png)
![Benzo[g]pteridine-2,4(3H,10H)-dione, 10-ethyl-3-methyl-](/img/structure/B14608489.png)
![4,4'-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(2-nitrophenol)](/img/structure/B14608497.png)
![3-Hexyl-4,7-dihydrocyclopenta[c]pyran-1(3H)-one](/img/structure/B14608505.png)

![2-{(1S,2S)-2-[17-(1,3-Dioxolan-2-yl)heptadecyl]cyclopropyl}ethan-1-ol](/img/structure/B14608529.png)




![2-[(E)-(1-Anilino-2,2,2-trifluoroethylidene)amino]benzoic acid](/img/structure/B14608551.png)
![Ethanone, 1-[4-[3-(acetyloxy)propyl]phenyl]-](/img/structure/B14608554.png)

